2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one
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Overview
Description
2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one involves its interaction with molecular targets such as enzymes. For instance, it inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
2-Amino-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one is unique due to its specific structural features and its ability to inhibit CDK2 selectively. This selectivity makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H5N5O2 |
---|---|
Molecular Weight |
167.13 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-5-7-2(11)1-3(12)10(5)9-4/h1,12H,(H3,6,7,8,9,11) |
InChI Key |
USEYSJRFTMVZEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=NC(=N2)N)NC1=O)O |
Origin of Product |
United States |
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